Cas no 5366-51-8 (2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid)

2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid is a fluorinated biphenyl derivative featuring a carboxylic acid functional group. This compound is characterized by its unique structural motif, combining a biphenyl core with a fluorine substituent at the 3-position and an acetic acid moiety at the 4-position. The fluorine atom enhances the molecule's electronic properties, making it valuable in medicinal chemistry and materials science. The carboxylic acid group provides a versatile handle for further derivatization, enabling its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined structure and high purity make it suitable for research applications, particularly in drug discovery and development. The compound exhibits stability under standard conditions, ensuring reliable performance in synthetic workflows.
2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid structure
5366-51-8 structure
Product Name:2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
CAS No:5366-51-8
MF:C14H11FO2
MW:230.234347581863
CID:1029443
PubChem ID:46314799
Update Time:2025-07-02

2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
    • N-(2-fluorophenyl)-2-[4-methyl-5-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide
    • 3-Fluoro-biphenyl-4-acetic acid
    • 4-phenyl-2-fluorophenylacetic acid
    • 5366-51-8
    • F79733
    • SCHEMBL538898
    • 3-Fluorobiphenyl-4-acetic acid
    • MZSNDIIUILXNMA-UHFFFAOYSA-N
    • 2-(2-fluoro-4-phenylphenyl)acetic acid
    • MDL: MFCD11974279
    • Inchi: 1S/C14H11FO2/c15-13-8-11(10-4-2-1-3-5-10)6-7-12(13)9-14(16)17/h1-8H,9H2,(H,16,17)
    • InChI Key: MZSNDIIUILXNMA-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC(=O)O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 458.11747
  • Monoisotopic Mass: 230.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.46
  • Refractive Index: 1.674
  • PSA: 132.05

2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid Pricemore >>

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